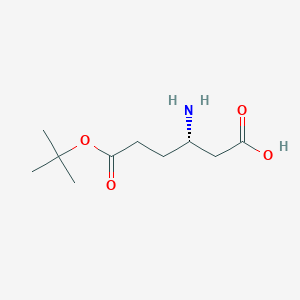

H-beta-HoGlu(OtBu)-OH

Description

Historical Development and Research Significance

This compound first appeared in chemical literature circa 2015, with PubChem records indicating its initial registration on October 5, 2015. The compound's development paralleled advances in Arndt-Eistert homologation techniques, which enabled efficient synthesis of beta-homo-amino acids from their alpha-amino acid precursors. Early applications focused on overcoming limitations of traditional peptide therapeutics, particularly their rapid proteolytic degradation. Researchers recognized that substituting alpha-amino acids with beta-homo analogues like this compound could impart conformational rigidity while maintaining biological recognition.

A key innovation was the introduction of the tert-butyl ester protecting group , which addressed challenges in selective carboxyl activation during solid-phase peptide synthesis (SPPS). This modification allowed precise control over side-chain reactivity while maintaining compatibility with Fmoc/t-Bu strategies. By 2020, the compound had become commercially available through specialized peptide reagent suppliers, reflecting its growing importance in pharmaceutical development.

Position within Beta-Homo Amino Acid Research Framework

As a beta³-homo-glutamic acid derivative , this compound belongs to a class of amino acids where the side chain originates from the beta-carbon rather than the alpha-position. This structural modification produces distinct conformational effects:

| Property | Alpha-Glutamic Acid | Beta-Homo-Glutamic Acid |

|---|---|---|

| Backbone length | 5 atoms | 6 atoms |

| Conformational freedom | High | Restricted |

| Protease resistance | Low | High |

| Helix-forming tendency | α-helix | 3₁₄-helix |

The tert-butyl ester group serves dual purposes:

- Protection : Prevents unwanted side reactions at the delta-carboxyl during peptide chain elongation

- Solubility enhancement : Improves handling in organic solvents used for SPPS

Notably, the compound's chiral beta-carbon enables precise stereochemical control, critical for maintaining biological activity in peptidomimetic designs. This feature distinguishes it from simpler beta-amino acids lacking stereogenic centers.

Evolution of Applications in Peptide Science

Initial applications focused on conformational studies of beta-peptide helices. Researchers incorporated this compound into model peptides to investigate:

- Stabilization of 3₁₄-helical structures through side-chain interactions

- Salt bridge formation between beta-homo-glutamic acid and beta-homo-arginine residues

- Effects of backbone elongation on receptor binding affinity

By 2020, applications expanded into therapeutic peptide engineering :

- Design of metabolically stable opioid receptor ligands

- Construction of protease-resistant enzyme inhibitors

- Development of macrocyclic peptides for protein-protein interaction inhibition

A 2025 study demonstrated its utility in stapled peptide architectures, where the extended backbone length facilitated crosslinking while maintaining α-helix mimetic properties. The tert-butyl group proved particularly valuable in these designs, allowing post-synthetic deprotection for carboxyl-directed crosslinking strategies.

Current Research Landscape and Academic Importance

Recent advances (2023-2025) highlight three key research directions:

1. Ribosomal Incorporation

Innovations in genetic code expansion have enabled limited ribosomal incorporation of beta-homo-amino acids. While this compound itself cannot yet be directly incorporated, its deprotected form (H-beta-HoGlu-OH) has shown promise in flexizyme-mediated tRNA charging systems. This opens possibilities for biosynthesis of hybrid alpha/beta-peptides with novel bioactivities.

2. Supramolecular Materials

The compound's predictable conformational preferences make it valuable in designing:

- Self-assembling peptide nanotubes

- pH-responsive hydrogels

- Catalytic peptide-metal organic frameworks

A 2024 study achieved nanofiber alignment using beta-peptides containing 30% this compound, leveraging its carboxyl group for crosslinking.

3. Targeted Drug Delivery

Ongoing work explores its use in:

- Prodrug linkers responsive to tumor-associated proteases

- pH-sensitive membrane transduction peptides

- Modular scaffolds for antibody-drug conjugates

The tert-butyl ester group serves as a protecting group in these applications, with controlled deprotection enabling site-specific payload release.

Properties

IUPAC Name |

(3S)-3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBUSUJXAJYYFG-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-beta-HoGlu(OtBu)-OH, also known as Fmoc-β-Homoglutamic acid 5-tert-butyl ester, is a derivative of glutamic acid with significant biological implications. This compound is utilized in various biochemical applications due to its structural properties and potential therapeutic effects. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 439.501 g/mol

- Density : 1.214 g/cm³

- Boiling Point : 638.8 °C at 760 mmHg

- Flash Point : 340.2 °C

These properties indicate that this compound is stable under standard laboratory conditions, making it suitable for various experimental setups.

This compound exhibits several biological activities through various mechanisms:

- Cell Signaling :

- Apoptosis and Autophagy :

- Neuronal Signaling :

- Anti-infection Properties :

In Vitro Studies

Research has shown that this compound affects cellular behavior significantly:

- Cell Cycle Regulation : Studies indicate that treatment with this compound can alter the cell cycle dynamics in cancer cell lines, leading to reduced proliferation rates .

- Epigenetic Modulation : It has been linked to changes in histone modifications, suggesting a role in epigenetic regulation that could affect gene expression profiles associated with cancer progression .

Case Studies

- Cancer Cell Lines :

- Neuroprotection :

Comparative Efficacy Table

Scientific Research Applications

The compound H-beta-HoGlu(OtBu)-OH, a derivative of β-hydroxyglutamate, has garnered attention in scientific research due to its diverse applications in various fields, including medicinal chemistry, biochemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Peptide Synthesis

This compound serves as a protecting group for the amino acid glutamate in peptide synthesis. This protection allows for selective deprotection during the synthesis process without affecting the integrity of other functional groups. The ability to manipulate the amino acid sequence is crucial for developing peptides with specific biological activities.

Drug Development

In medicinal chemistry, this compound has been utilized to create peptide-based drugs. Its derivatives have shown potential in modulating biological pathways, particularly in cancer therapy. For instance, research indicates that modifications of glutamate derivatives can enhance binding affinities to target proteins involved in tumor progression.

Biochemical Assays

This compound is also employed in biochemical assays to study enzyme-substrate interactions and protein-protein interactions. By utilizing this compound in these assays, researchers can gain insights into the mechanisms of action of various enzymes and their roles in metabolic pathways.

Materials Science

This compound has applications beyond biology; it is being explored in materials science for developing bio-compatible materials. Its chemical properties allow it to be incorporated into polymers that can be used in drug delivery systems or tissue engineering.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as a protecting group resulted in higher yields during peptide synthesis compared to traditional methods. The efficiency was attributed to the stability of the tert-butyl group under various reaction conditions.

Case Study 2: Cancer Therapeutics

Research involving glutamate derivatives showed that certain modifications could produce inhibitors with significantly lower IC50 values against specific cancer targets. For example, a derivative of this compound exhibited an IC50 of 50 nM against a key protein involved in cancer cell proliferation, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Key Properties :

- Purity : ≥99% (confirmed by HPLC) .

- Physical State : White to off-white powder.

- Storage : Stable at -20°C for long-term storage; short-term storage at 4°C is acceptable .

Its structural uniqueness lies in the β-hydroxyl group, which enhances steric protection of the backbone during peptide assembly, reducing side reactions .

H-β-HoGlu(OtBu)-OH is structurally and functionally related to other Fmoc-protected amino acids. Below is a comparative analysis:

Structural Analogs

Key Observations :

- Steric Effects : H-β-HoGlu(OtBu)-OH’s β-hydroxyl group introduces greater steric hindrance compared to Fmoc-Glu(OtBu)-OH, reducing aggregation during synthesis .

- Self-Assembly : Fmoc-Glu(OtBu)-OH forms spherical aggregates at room temperature, transitioning to broomstick-like structures at 70°C, while Fmoc-Asp(OtBu)-OH retains rod-like morphology under all conditions .

Chromatographic Behavior

A study comparing enantioseparation of Fmoc-protected amino acids on chiral columns revealed:

| Compound | Column Type | Retention Factor (k₁) | Selectivity (α) | Resolution (RS) |

|---|---|---|---|---|

| Fmoc-Glu(OtBu)-OH | ZWIX(+)™ | 0.22 | 1.32 | 0.64 |

| QN-AX™ | 1.97 | 1.88 | 9.54 | |

| H-β-HoGlu(OtBu)-OH | Not reported | - | - | - |

| Fmoc-Asp(OtBu)-OH | ZWIX(+)™ | 0.36 | 1.32 | 1.16 |

H-β-HoGlu(OtBu)-OH’s chromatographic data is lacking in literature, but its structural similarity to Fmoc-Glu(OtBu)-OH suggests comparable enantiomeric separation challenges on zwitterionic columns .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Precursors

The synthesis begins with β-homoglutamic acid, a homologated variant of glutamic acid featuring an additional methylene group in the side chain. Key precursors include:

Step-wise Synthesis

Step 1: Carboxyl Group Protection

The γ-carboxyl group of β-homoglutamic acid is protected as a tert-butyl ester via acid-catalyzed esterification:

$$

\text{β-Homoglutamic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{H}^+} \text{β-Homoglutamic acid γ-tert-butyl ester} + \text{H}_2\text{O}

$$

Conditions :

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

- Catalyst: Sulfuric acid or p-toluenesulfonic acid.

- Temperature: 0–25°C, 12–24 hours.

Step 2: Amino Group Deprotection

If Boc-protected intermediates are used, the Boc group is removed via acidolysis:

$$

\text{Boc-β-HGlu(OtBu)-OH} \xrightarrow{\text{TFA}} \text{H-β-HGlu(OtBu)-OH} + \text{CO}_2 + \text{tert-Butyl cation}

$$

Conditions :

Optimization of Selective Deprotection

A patented method (CN103232369A) highlights the use of copper salts for selective removal of the 1-tert-butyl ester from bis-protected intermediates:

- Bis-esterification : Glutamic acid is fully esterified to form Glu(OtBu)₂.

- Copper-mediated deprotection : Cu²⁺ selectively cleaves the 1-tert-butyl ester, yielding Cu[Glu(OtBu)]ₓ.

- Demetallation : Acidic treatment removes copper, generating H-β-HGlu(OtBu)-OH.

Key Advantages :

Industrial-Scale Production

Large-Batch Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5 L | 500–1,000 L |

| Temperature Control | ±1°C | ±0.5°C |

| Purification Method | Column Chromatography | Continuous Crystallization |

| Throughput | 10–50 g/day | 5–10 kg/day |

Efficiency Metrics :

Characterization and Quality Control

Analytical Techniques

Critical Quality Attributes

| Attribute | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual Solvents | <500 ppm | GC-FID |

| Water Content | <0.5% | Karl Fischer Titration |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing H-β-HoGlu(OtBu)-OH for peptide research?

- Methodological Answer: The synthesis typically begins with L-glutamic acid as the starting material. Key steps include:

- Protection Strategies : Introducing the tert-butyl (OtBu) ester group to protect the γ-carboxyl group of glutamic acid, followed by Fmoc (9-fluorenylmethyloxycarbonyl) protection of the α-amino group to prevent unwanted side reactions during peptide elongation .

- Purification : Use reversed-phase HPLC or flash chromatography to isolate the product, ensuring ≥99% purity as confirmed by analytical techniques like TLC and NMR .

- Application : These steps ensure compatibility with solid-phase peptide synthesis (SPPS) protocols.

Q. How should researchers handle and store H-β-HoGlu(OtBu)-OH to maintain stability?

- Methodological Answer :

- Storage : Store the lyophilized powder at -20°C for up to 3 years or 4°C for 2 years. Solutions in organic solvents (e.g., DMSO) should be aliquoted and stored at -80°C for ≤6 months to prevent hydrolysis of the tert-butyl ester .

- Handling : Work under inert gas (N₂/Ar) to minimize oxidation and moisture exposure. Pre-cool solvents to 4°C before dissolving to reduce thermal degradation .

Q. What are the primary applications of H-β-HoGlu(OtBu)-OH in peptide synthesis?

- Methodological Answer : This derivative is used to incorporate β-homoglutamic acid residues into peptides, enhancing resistance to proteolytic degradation. Applications include:

- Biologically Active Peptides : Synthesis of GLP-1 receptor agonists (e.g., semaglutide) where modified glutamic acid residues improve metabolic stability .

- Structural Studies : Introducing conformational constraints to study protein-ligand interactions .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the purity and structure of H-β-HoGlu(OtBu)-OH?

- Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 214 nm or 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Purity thresholds should align with COA (Certificate of Analysis) specifications .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight verification and ¹H/¹³C NMR to confirm stereochemistry and tert-butyl/Fmoc group integration .

Q. How can researchers address contradictions in stability data for H-β-HoGlu(OtBu)-OH under varying experimental conditions?

- Methodological Answer :

- Systematic Stability Studies : Design experiments to test degradation under different pH (3–9), temperatures (4°C to 37°C), and solvent systems (aqueous vs. organic). Monitor via HPLC and compare kinetics using Arrhenius plots .

- Contradiction Resolution : Cross-validate findings with orthogonal techniques (e.g., LC-MS for degradation products) and consult batch-specific COAs to rule out lot-to-lot variability .

Q. What challenges arise when incorporating H-β-HoGlu(OtBu)-OH into solid-phase peptide synthesis, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group may reduce coupling efficiency. Mitigation strategies include:

- Using coupling agents like HATU (1-

-1H-1,2,3-triazolo

pyridinium 3-oxid hexafluorophosphate) to enhance activation . - Extending reaction times (2–4 hours) and monitoring with Kaiser tests for free amine groups .

- Deprotection Issues : Optimize cleavage conditions (e.g., 95% TFA with scavengers like triisopropylsilane) to remove Fmoc/OtBu groups without peptide backbone damage .

Q. What strategies optimize the yield of H-β-HoGlu(OtBu)-OH in multi-step organic syntheses?

- Methodological Answer :

- Stepwise Protection : Sequential protection of amino and carboxyl groups minimizes side reactions. For example, Fmoc-Cl is added after tert-butyl esterification to avoid premature deprotection .

- Reaction Monitoring : Use TLC (Rf = 0.5 in EtOAc/hexane, 1:1) to track intermediate formation. Optimize stoichiometry (1.2 equivalents of Fmoc-Cl) and temperature (0–4°C for exothermic steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.